sparstolonin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

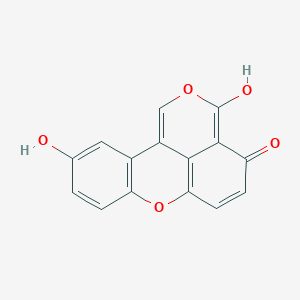

Le Sparstolonin B est un composé d'isocoumarine naturel isolé des tubercules de l'herbe aquatique Sparganium stoloniferum et Scirpus yagara. Il a suscité un intérêt considérable en raison de ses puissantes propriétés anti-inflammatoires, anti-angiogéniques et antivirales .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le Sparstolonin B peut être synthétisé par une série de réactions chimiques à partir de composés commercialement disponibles. La voie de synthèse implique généralement la formation de la structure de base de l'isocoumarine par des réactions de cyclisation, suivies de modifications spécifiques des groupes fonctionnels pour obtenir le produit final .

Méthodes de Production Industrielle : La production industrielle du this compound implique l'extraction à partir de sources végétales, principalement Sparganium stoloniferum. Le processus d'extraction comprend l'extraction par solvant, la purification par chromatographie et la cristallisation pour obtenir du this compound de haute pureté .

Analyse Des Réactions Chimiques

Functional Group Reactivity

Sparstolonin B’s structure includes a benzannulated isocoumarin core, an ester group, and hydroxyl substituents, which dictate its reactivity:

-

Ester Hydrolysis : The ester moiety undergoes alkaline hydrolysis to form carboxylic acid derivatives, though this reaction diminishes bioactivity .

-

Oxidative Stability : The isocoumarin system resists autoxidation under ambient conditions due to aromatic stabilization.

-

Hydrogenation : Selective reduction of alkyne intermediates to cis-alkenes is achieved using Lindlar’s catalyst .

Mechanistic Insights from Biological Studies

While not direct chemical reactions, this compound’s interactions with TLR4 and MyD88 proteins involve non-covalent binding:

-

TLR4/MyD88 Inhibition : SsnB disrupts TLR4 signaling by blocking MyD88 recruitment to the TIR domain, as shown via co-immunoprecipitation assays .

-

Structure-Activity Relationship : The isocoumarin ring and ester group are critical for binding TLR2/TLR4, while hydroxyl groups modulate solubility .

Analytical Characterization

-

NMR Spectroscopy : Confirmed the presence of characteristic peaks for the isocoumarin core (δ 6.8–7.5 ppm) and ester carbonyl (δ 170 ppm) .

-

Mass Spectrometry : ESI-MS analysis verified the molecular ion peak at m/z 318.3 [M+H]⁺ .

This synthesis and reactivity profile positions this compound as a tractable candidate for derivative development and mechanistic studies. Its efficient production via catalytic methods underscores its potential for scalable pharmaceutical applications.

Applications De Recherche Scientifique

Sparstolonin B has a wide range of applications in scientific research:

Chemistry: It serves as a model compound for studying isocoumarin chemistry and developing new synthetic methodologies.

Biology: It is used to investigate cellular pathways and mechanisms due to its ability to modulate toll-like receptor (TLR) signaling.

Medicine: this compound has shown promise in treating inflammatory diseases, cancer, and viral infections due to its anti-inflammatory, anti-angiogenic, and anti-viral properties

Mécanisme D'action

Sparstolonin B exerts its effects primarily by antagonizing toll-like receptors 2 and 4 (TLR2 and TLR4). This inhibition blocks the downstream signaling pathways, including the MyD88-dependent pathway, leading to reduced activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and decreased production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) .

Comparaison Avec Des Composés Similaires

Curcumin: Another natural compound with anti-inflammatory and anti-cancer properties.

Resveratrol: Known for its anti-inflammatory and antioxidant effects.

Epigallocatechin gallate (EGCG): A green tea polyphenol with anti-inflammatory and anti-cancer activities.

Uniqueness of Sparstolonin B: this compound is unique due to its specific antagonistic action on TLR2 and TLR4, which sets it apart from other compounds that may have broader or different mechanisms of action. Its ability to selectively inhibit these receptors makes it a valuable tool in studying inflammatory pathways and developing targeted therapies .

Activité Biologique

Sparstolonin B (SsnB) is a compound derived from the Chinese herb Sparganium stoloniferum, known for its significant anti-inflammatory, anti-proliferative, and anti-angiogenic properties. This article synthesizes research findings on the biological activities of SsnB, focusing on its mechanisms of action, therapeutic potential in various diseases, and relevant case studies.

This compound primarily functions as a selective antagonist of Toll-like receptors (TLR) 2 and 4, which play crucial roles in mediating inflammatory responses. By inhibiting TLR signaling pathways, SsnB reduces the expression of pro-inflammatory cytokines and mitigates oxidative stress.

Key Mechanisms:

- Inhibition of NLRP3 Inflammasome : SsnB has been shown to reduce the activation of the NLRP3 inflammasome, leading to decreased secretion of IL-1β and IL-18, which are pivotal in inflammatory processes associated with rheumatoid arthritis (RA) .

- Reduction of Oxidative Stress : In models of spinal cord injury (SCI), SsnB decreased reactive oxygen species (ROS) levels and improved functional recovery as indicated by the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale .

- Modulation of Cytokine Profiles : In RA models, SsnB treatment led to reduced levels of IL-17 and increased secretion of TGF-β from Treg cells, suggesting a shift towards an anti-inflammatory response .

1. Rheumatoid Arthritis

A study demonstrated that SsnB alleviated joint swelling in RA rats by inhibiting inflammatory cell infiltration and ROS release. The compound also suppressed apoptosis in synovial cells and downregulated key inflammatory mediators such as TNF-α and NF-κB .

2. Spinal Cord Injury

In SCI models, SsnB treatment improved locomotor function and reduced inflammation. The compound significantly decreased Bax protein levels associated with apoptosis, indicating its potential neuroprotective effects .

3. Cancer

Research indicates that SsnB exhibits anti-cancer properties by decreasing cell viability in breast cancer (MCF-7) and ovarian cancer (OVCAR-3) cell lines while promoting ceramide accumulation, which is linked to apoptosis . It also inhibited the PI3K/AKT/mTOR signaling pathway critical for cancer cell survival and proliferation.

Case Studies

Propriétés

IUPAC Name |

4,14-dihydroxy-8,15-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,13-heptaen-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O5/c16-7-1-3-11-8(5-7)9-6-19-15(18)14-10(17)2-4-12(20-11)13(9)14/h1-6,16,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPDHLFGNQEASI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C3=COC(=C4C3=C(O2)C=CC4=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.